molecular formula C25H30N2O10S B585828 (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1296832-76-2

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B585828
CAS No.: 1296832-76-2
M. Wt: 550.579
InChI Key: GQCWGHHINCKKGE-DVGPLREDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a metabolite of pioglitazone, a drug used primarily in the treatment of type 2 diabetes mellitus. This compound is formed through the metabolic transformation of pioglitazone, involving the opening of the thiazolidinedione ring and subsequent glucuronidation. The compound is of significant interest due to its potential biological activities and its role in the metabolic pathways of pioglitazone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the metabolic conversion of pioglitazone. This process typically occurs in hepatocytes, where pioglitazone undergoes N-glucuronidation followed by ring opening. The reaction conditions include incubation with freshly isolated human, rat, or monkey hepatocytes, and the use of liquid chromatography-tandem mass spectrometry for the detection and analysis of the metabolites .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily a metabolite formed in vivo. for research purposes, it can be synthesized using advanced biochemical techniques involving the incubation of pioglitazone with liver microsomes or hepatocytes, followed by purification using high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative metabolites.

    Reduction: Reduction reactions can lead to the formation of reduced metabolites.

    Substitution: Substitution reactions may occur, leading to the replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and catalysts like the Jacobsen catalyst. The reactions typically occur under controlled laboratory conditions, with specific temperature and pH requirements .

Major Products Formed

The major products formed from these reactions include various oxidative and reduced metabolites, as well as substituted derivatives. These products are often analyzed using techniques such as liquid chromatography and mass spectrometry .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound is formed through the N-glucuronidation of the thiazolidinedione ring of pioglitazone, followed by hydrolysis and methylation. These reactions lead to the formation of metabolites that can interact with cellular receptors and enzymes, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidinedione metabolites such as:

  • Troglitazone Thiazolidinedione Ring-opened Metabolites
  • Rosiglitazone Thiazolidinedione Ring-opened Metabolites
  • GQ-11 Thiazolidinedione Ring-opened Metabolites

Uniqueness

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid is unique due to its specific metabolic pathway and the formation of distinct metabolites. Unlike other thiazolidinedione drugs, pioglitazone undergoes a unique ring-opening process followed by glucuronidation, leading to the formation of this specific compound .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O10S/c1-2-13-3-6-15(26-12-13)9-10-36-16-7-4-14(5-8-16)11-17(23(31)32)38-25(35)27-22-20(30)18(28)19(29)21(37-22)24(33)34/h3-8,12,17-22,28-30H,2,9-11H2,1H3,(H,27,35)(H,31,32)(H,33,34)/t17?,18-,19-,20+,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCWGHHINCKKGE-DVGPLREDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC(C(=O)O)SC(=O)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858316
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1296832-76-2
Record name N-{[(1-Carboxy-2-{4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl}ethyl)sulfanyl]carbonyl}-beta-D-glucopyranuronosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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